Cyclexanone

Übersicht

Beschreibung

Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde and is slightly soluble in water but miscible with most organic solvents. Cyclohexanone is primarily used as a precursor to nylon and is produced in millions of tonnes annually .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexanone can be synthesized through several methods:

Oxidation of Cyclohexanol: This method involves the oxidation of cyclohexanol using oxidizing agents such as sodium dichromate and sulfuric acid. The reaction is carried out by dissolving sodium dichromate dihydrate in water, adding concentrated sulfuric acid, and then mixing with cyclohexanol.

Oxidation of Cyclohexane: Industrially, cyclohexanone is produced by the oxidation of cyclohexane in air, typically using cobalt catalysts.

Industrial Production Methods: The industrial production of cyclohexanone predominantly involves the air oxidation of cyclohexane. This process is efficient and widely used due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Primary Photochemical Reaction Channels

Mechanism (S₁ state dynamics):

Cyclohexanone undergoes ring-opening via α-cleavage (C–Cα bond breakage) within 0.1–0.5 ps post-excitation, forming a diradical intermediate. Subsequent reactions include:

| Reaction Channel | Products Formed | Time Scale (ps) | Yield (%) |

|---|---|---|---|

| α-Cleavage + CO detachment | Cyclopentane + CO | 5.1–17.3 | 23% |

| α-Cleavage + H-transfer (Cδ→C) | 5-Hexenal | 8.3–9.4 | 5% |

| α-Cleavage + H-transfer (Cα→Cε) | 1-Hexen-1-one (ketene) | 9.4–11.2 | 4% |

| Diradical recombination | Original cyclohexanone | 0.5–1.2 | 34% |

Key Findings :

-

Recombination dominates : 34% of trajectories revert to cyclohexanone .

-

Decarbonylation preference : CO elimination occurs in 23% of cases, forming cyclopentane .

Novel Reaction Pathways

The study identified previously unreported channels:

-

HCO detachment : One trajectory showed HCO group elimination, forming a five-membered ring (cyclopentane ) via intramolecular cyclization .

-

Cβ–H cleavage : 4% of trajectories exhibited H-atom abstraction from Cβ, creating substituted cyclohexanone derivatives (e.g., keto/enol tautomers) .

Time-Resolved Dynamics

Critical milestones :

Experimental Validation

Theoretical predictions align with experimental observations:

-

5-Hexenal and cyclopentane match products from vacuum UV photolysis .

-

Ketene formation corroborates gas-phase studies using triplet sensitization .

Discrepancy : Simulations predict higher decarbonylation yields (23%) compared to experiments (~15%), attributed to triplet-state involvement in real systems .

Oxidative Reactions

Cyclohexanone reacts vigorously with strong oxidizers:

-

Nitric acid : Forms adipic acid (HOOC-(CH₂)₄-COOH), a precursor for nylon-6,6 .

-

Ozone : Undergoes Baeyer-Villiger oxidation to form ε-caprolactone under specific conditions .

Stability Considerations

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Cyclohexanone is primarily used in the following areas:

-

Organic Synthesis

- Production of Nylon: Cyclohexanone serves as a precursor in the synthesis of caprolactam, which is essential for producing nylon 6. Approximately 95% of cyclohexanone is utilized for this purpose .

- Adipic Acid Production: It is also involved in producing adipic acid, another key ingredient in nylon manufacturing .

- Solvent Applications

- Chemical Intermediate

- Other Uses

Case Study 1: Cyclohexanone in Nylon Production

A study conducted by the International Agency for Research on Cancer (IARC) evaluated the carcinogenic potential of cyclohexanone through long-term exposure in animal models. The results indicated a slight increase in tumor incidence among mice exposed to low doses, suggesting careful handling and regulation are necessary during its industrial use .

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental effects of cyclohexanone highlighted its moderate toxicity to aquatic organisms. The compound's behavior in closed systems showed minimal exposure risk for consumers, but its environmental persistence necessitates ongoing monitoring .

Wirkmechanismus

Cyclohexanone exerts its effects through its ketone functional group, which can participate in various chemical reactions. The carbonyl group in cyclohexanone is highly reactive and can undergo nucleophilic addition reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Cyclopentanone: A five-membered cyclic ketone.

Cycloheptanone: A seven-membered cyclic ketone.

Cyclohexanol: The alcohol counterpart of cyclohexanone.

Cyclohexanone’s unique properties and versatility make it an essential compound in various scientific and industrial applications.

Biologische Aktivität

Cyclohexanone, a cyclic ketone with the molecular formula , is widely studied for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

1. Antioxidant Activity

Recent studies have highlighted cyclohexanone's significant antioxidant potential. For instance, a study evaluated several cyclohexanone derivatives using the phosphomolybdenum technique, which revealed that certain derivatives exhibited considerable antioxidant activity comparable to vitamin C . Molecular docking studies suggested that these compounds interact with enzymes involved in antioxidant and anti-inflammatory pathways, indicating their potential therapeutic applications in oxidative stress-related conditions .

2. Anti-inflammatory Properties

Cyclohexanone has also been identified as a candidate for anti-inflammatory research. One derivative demonstrated strong binding energies and inhibition constants with cyclooxygenase (COX), an enzyme critical in the inflammatory response . This suggests that cyclohexanone derivatives could be developed into effective anti-inflammatory agents.

Table 1: Summary of Antioxidant and Anti-inflammatory Activities of Cyclohexanone Derivatives

| Compound | Antioxidant Activity | COX Inhibition | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1a | High | Moderate | -7.5 |

| 1b | Very High | Strong | -9.0 |

| 1c | Moderate | Low | -6.8 |

3. Anticancer Activity

Cyclohexanone derivatives have shown promising results in anticancer studies, particularly against castration-resistant prostate cancer (CRPC). A study synthesized several cyclohexanone curcumin analogs and tested their efficacy on PC3 cell lines, revealing that certain analogs significantly inhibited cancer cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) involved in tumor metastasis .

Table 2: Anticancer Efficacy of Cyclohexanone Curcumin Analogs

| Analog | IC50 (μmol/L) | MMP-2 Inhibition (%) | MMP-9 Inhibition (%) |

|---|---|---|---|

| 2A | 9.00 ± 0.87 | 39 | 49 |

| 2F | 6.33 ± 0.76 | 19 | 36 |

| Curcumin | N/A | N/A | N/A |

These findings indicate that cyclohexanone derivatives not only inhibit cancer cell proliferation but also reduce metastatic potential, making them viable candidates for further development in cancer therapy.

4. Occupational Exposure and Health Implications

Despite its beneficial properties, exposure to cyclohexanone poses health risks, particularly irritant contact dermatitis among workers. A case study reported a 37-year-old woman diagnosed with irritant contact dermatitis after prolonged exposure to cyclohexanone in a shoe manufacturing environment . The study highlighted the need for improved workplace safety measures to mitigate chemical exposure risks.

Case Study Summary: Irritant Contact Dermatitis Due to Cyclohexanone Exposure

- Subject : 37-year-old female logo printing operator

- Symptoms : Redness and itching on hands

- Duration of Exposure : Over 10 years

- Diagnosis : Irritant contact dermatitis confirmed by dermatological assessment

- Management : Treatment included antihistamines and corticosteroids; symptoms persisted upon re-exposure.

5. Conclusion

Cyclohexanone exhibits significant biological activities including antioxidant, anti-inflammatory, and anticancer effects, making it a compound of interest for therapeutic applications. However, occupational exposure can lead to adverse health effects, underscoring the importance of safety measures in industrial settings. Further research into its mechanisms of action and potential clinical applications is warranted to fully harness its benefits while minimizing health risks.

Eigenschaften

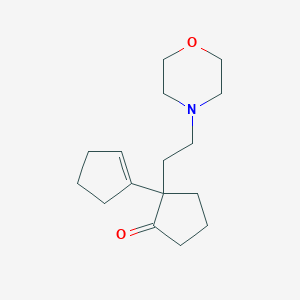

IUPAC Name |

2-(cyclopenten-1-yl)-2-(2-morpholin-4-ylethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c18-15-6-3-7-16(15,14-4-1-2-5-14)8-9-17-10-12-19-13-11-17/h4H,1-3,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOYUNPLUMKQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2(CCCC2=O)CCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934664 | |

| Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15301-52-7 | |

| Record name | 2-(1-Cyclopenten-1-yl)-2-[2-(4-morpholinyl)ethyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclexanone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OU4KS37EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.